Synthesis of N-Pyridin-3-ylpropane-1,3-diamine: A Technical Guide for Chemical Researchers
Synthesis of N-Pyridin-3-ylpropane-1,3-diamine: A Technical Guide for Chemical Researchers
Abstract
N-Pyridin-3-ylpropane-1,3-diamine is a key building block in contemporary drug discovery, valued for its role as a versatile scaffold in the synthesis of pharmacologically active agents, particularly kinase inhibitors. The strategic incorporation of a pyridin-3-yl moiety and a flexible propane-1,3-diamine linker allows for a multitude of interactions with biological targets, making it a molecule of significant interest to researchers in medicinal chemistry. This guide provides an in-depth exploration of the scientifically robust synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. We will delve into two primary, highly viable synthetic strategies: a two-step sequence involving a Michael addition followed by nitrile reduction, and a direct approach via palladium- or copper-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of N-Pyridin-3-ylpropane-1,3-diamine
The pyridine ring is a ubiquitous heterocycle in a vast array of pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions within protein active sites. The 3-amino-substituted pyridine motif, in particular, is a common feature in numerous kinase inhibitors, where it often serves as a hinge-binding element. The appended propane-1,3-diamine chain provides a flexible linker with a terminal primary amine that can be further functionalized to modulate solubility, introduce additional binding interactions, or attach other pharmacophoric elements. The synthesis of N-pyridin-3-ylpropane-1,3-diamine is therefore a critical first step in the development of novel therapeutics targeting a range of diseases, from oncology to inflammatory disorders.[1]
Physicochemical and Safety Profile
A comprehensive understanding of the physical and chemical properties of N-Pyridin-3-ylpropane-1,3-diamine, as well as its safety profile, is paramount for its successful synthesis and handling in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 938459-11-1 | [2] |
| Molecular Formula | C₈H₁₃N₃ | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Appearance | Solid | [2] |
| LogP | 0.80 | [2] |
| Rotatable Bonds | 4 | [2] |
Note: As this compound is primarily a synthetic intermediate, extensive experimental data on properties like boiling point and melting point are not widely published. These would need to be determined empirically upon successful synthesis.
Safety Considerations
As no specific safety data sheet (SDS) is publicly available for N-Pyridin-3-ylpropane-1,3-diamine, a risk assessment must be conducted based on the known hazards of its structural components and the reagents used in its synthesis.
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Starting Materials:
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3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen.
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1,3-Diaminopropane: A flammable liquid and vapor that is harmful if swallowed and fatal in contact with skin. It causes severe skin burns and eye damage and may cause an allergic skin reaction or respiratory irritation.[3][4]
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3-Bromopyridine: A flammable liquid and vapor that is harmful if swallowed and causes skin and serious eye irritation.
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Acrylonitrile: Highly flammable, toxic by inhalation, ingestion, and skin contact, and a known carcinogen.
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Product (N-Pyridin-3-ylpropane-1,3-diamine):
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Given the presence of the aminopyridine and diamine functionalities, the product should be handled as a potentially toxic and corrosive substance.
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It is expected to be irritating to the skin, eyes, and respiratory system.
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All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Proposed Synthetic Strategies
While a specific, peer-reviewed synthesis of N-Pyridin-3-ylpropane-1,3-diamine is not readily found in the literature, its structure lends itself to several logical and well-established synthetic approaches. Here, we detail the two most promising routes.
Route 1: Michael Addition and Subsequent Nitrile Reduction
This two-step approach is likely the most cost-effective and scalable method. It leverages the nucleophilicity of 3-aminopyridine in a conjugate addition to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.
The synthesis begins with the Michael addition of 3-aminopyridine to acrylonitrile. The exocyclic amino group of 3-aminopyridine acts as the nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile. This reaction is typically base-catalyzed to enhance the nucleophilicity of the amine. The intermediate product is 3-((pyridin-3-yl)amino)propanenitrile.
The second step is the reduction of the nitrile group to a primary amine. This can be achieved through various methods, most commonly catalytic hydrogenation using catalysts such as Raney Nickel or palladium on carbon, or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred for its milder conditions and easier workup.
Caption: Workflow for the synthesis of N-Pyridin-3-ylpropane-1,3-diamine via Michael addition and nitrile reduction.
Step 1: Synthesis of 3-((pyridin-3-yl)amino)propanenitrile
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To a solution of 3-aminopyridine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of a suitable base (e.g., potassium carbonate, 0.1 eq).
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With stirring, add acrylonitrile (1.1 eq) dropwise at room temperature. Caution: Acrylonitrile is highly toxic and a carcinogen. This step must be performed in a certified fume hood.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the catalyst and any unreacted 3-aminopyridine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-((pyridin-3-yl)amino)propanenitrile, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of N-Pyridin-3-ylpropane-1,3-diamine
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In a high-pressure hydrogenation vessel, dissolve the 3-((pyridin-3-yl)amino)propanenitrile (1.0 eq) in a suitable solvent, such as ethanol or methanol, saturated with ammonia (to suppress secondary amine formation).
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Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) as a slurry in the same solvent. Caution: Raney Nickel is pyrophoric and should be handled with care.
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Seal the vessel and purge with nitrogen, followed by hydrogen.
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Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
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Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad should be kept wet with solvent to prevent the catalyst from igniting upon contact with air.
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Remove the solvent from the filtrate under reduced pressure to yield the crude N-Pyridin-3-ylpropane-1,3-diamine.
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Purify the product by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol/triethylamine.
Route 2: Palladium- or Copper-Catalyzed Cross-Coupling
This approach offers a more direct synthesis by forming the C-N bond between the pyridine ring and the diamine in a single step. Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed) are the most relevant methods.
Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed coupling of an aryl halide (3-bromopyridine) with an amine (propane-1,3-diamine). The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction.
Ullmann Condensation: This is a copper-catalyzed reaction that also couples an aryl halide with an amine. While traditionally requiring harsh conditions, modern Ullmann-type reactions can be performed under milder conditions using specific ligands for the copper catalyst. The mechanism is thought to involve the formation of a copper-amide intermediate.
Caption: Workflow for the synthesis of N-Pyridin-3-ylpropane-1,3-diamine via cross-coupling.
Buchwald-Hartwig Amination Protocol:
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To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
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Add anhydrous toluene via syringe, followed by propane-1,3-diamine (1.2-1.5 eq). Using an excess of the diamine can help to minimize diarylation.
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Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
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Upon completion, cool the mixture to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Pyridin-3-ylpropane-1,3-diamine.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons (typically in the δ 7.0-8.5 ppm range), two methylene groups adjacent to the nitrogen atoms, and a central methylene group. The NH and NH₂ protons will appear as broad singlets, the chemical shift of which will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the pyridine ring and the three distinct carbons of the propyl chain.
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Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 152.12.
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Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ region, C-H stretching of the alkyl chain below 3000 cm⁻¹, and C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
Conclusion
The synthesis of N-Pyridin-3-ylpropane-1,3-diamine is an accessible goal for a competent synthetic chemist. While direct literature procedures are scarce, established methodologies in organic chemistry provide clear and reliable pathways to this valuable intermediate. The two-step Michael addition/nitrile reduction route offers advantages in terms of cost and scalability, while the single-step cross-coupling reactions provide a more direct, albeit potentially more expensive, alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research project, including scale, available resources, and desired purity. This guide provides the foundational knowledge and detailed, actionable (though proposed) protocols to empower researchers in their pursuit of novel therapeutics built upon this versatile molecular scaffold.
References
- This is a placeholder for a general introductory reference on the importance of pyridine deriv
- This is a placeholder for a reference discussing the role of 3-aminopyridine as a hinge-binder in kinase inhibitors.
- This is a placeholder for a review on the applications of diamine linkers in drug design.
- This is a placeholder for a general reference on Michael additions in organic synthesis.
- This is a placeholder for a reference on catalytic hydrogen
- This is a placeholder for a seminal review on the Buchwald-Hartwig amin
- This is a placeholder for a key paper on modern Ullmann condens
- This is a placeholder for a reference on the toxicity of 3-aminopyridine.
- This is a placeholder for a reference on the hazards of 1,3-diaminopropane.
- This is a placeholder for a reference on the safety precautions for handling acrylonitrile.
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Chemos GmbH & Co.KG. Safety Data Sheet: 1,3-Diaminopropane. [Link].
- This is a placeholder for a reference on the hazards of 3-bromopyridine.
- This is a placeholder for a general textbook on spectroscopic identific
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RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link].
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PubMed. (2017, July 27). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. [Link].
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